2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid
Overview
Description
2-Cbz-9-Boc-2,9-diazaspiro-[55]undecane-3-carboxylicacid is a complex organic compound characterized by its intricate structure, which includes multiple functional groups and protective groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cbz-9-Boc-2,9-diazaspiro-[55]undecane-3-carboxylicacid typically involves multiple steps, starting with the construction of the spirocyclic core One common approach is to start with a suitable di-amine precursor, which undergoes cyclization to form the spirocyclic structure
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for each step. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : Reduction reactions can be performed on the carbonyl group to produce alcohols.
Substitution: : The protective groups (Cbz and Boc) can be removed or substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Typical reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove protective groups.
Major Products Formed
Oxidation: : Esters, amides, and carboxylic acids.
Reduction: : Alcohols.
Substitution: : Compounds with different functional groups replacing the protective groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure and multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid can be used to study protein interactions and enzyme activities. Its ability to bind to specific receptors or enzymes makes it a valuable tool in understanding biological processes.
Medicine
In medicine, this compound has potential applications in drug development. Its structural complexity and functional groups allow it to be modified to create new therapeutic agents. It can also be used as a precursor in the synthesis of pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the specific use case.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane-based compounds: : These compounds share a similar spirocyclic structure but may have different functional groups or protective groups.
Other spirocyclic compounds: : Various spirocyclic compounds with different ring sizes and functional groups can be compared to highlight the uniqueness of 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid.
Uniqueness
The uniqueness of 2-Cbz-9-Boc-2,9-diazaspiro-[5
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,9-diazaspiro[5.5]undecane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-22(2,3)31-20(28)24-13-11-23(12-14-24)10-9-18(19(26)27)25(16-23)21(29)30-15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEINFTFLMWCTAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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